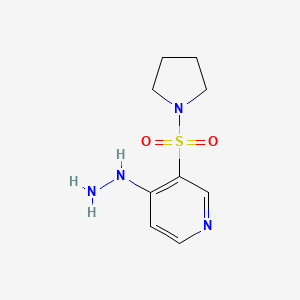

4-Hydrazinyl-3-(pyrrolidin-1-ylsulfonyl)pyridine

Descripción

Propiedades

Fórmula molecular |

C9H14N4O2S |

|---|---|

Peso molecular |

242.30 g/mol |

Nombre IUPAC |

(3-pyrrolidin-1-ylsulfonylpyridin-4-yl)hydrazine |

InChI |

InChI=1S/C9H14N4O2S/c10-12-8-3-4-11-7-9(8)16(14,15)13-5-1-2-6-13/h3-4,7H,1-2,5-6,10H2,(H,11,12) |

Clave InChI |

UPSGFHGGEYXRDU-UHFFFAOYSA-N |

SMILES canónico |

C1CCN(C1)S(=O)(=O)C2=C(C=CN=C2)NN |

Origen del producto |

United States |

Métodos De Preparación

Alternative Sulfonation Routes

Direct sulfonation of 4-chloropyridine using chlorosulfonic acid (ClSO₃H) at 120°C produces the sulfonic acid derivative, which is subsequently converted to sulfonyl chloride using phosphorus pentachloride (PCl₅). This method, however, suffers from poor regioselectivity and requires chromatographic purification (yield: 45–60%).

Hydrazine Substitution at Position 4

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at position 4 is displaced by hydrazine under controlled conditions:

Optimized Parameters :

-

Solvent : Isopropanol (IPA) or ethanol

-

Hydrazine Concentration : 5–10 equiv

-

Temperature : 80–100°C (reflux)

-

Catalyst : None required; reaction proceeds via an SNAr mechanism

Microwave-assisted synthesis reduces reaction time from 24 hours to 45 minutes while maintaining yields ≥75%.

Competing Pathways and Byproduct Formation

Excess hydrazine may lead to over-substitution at adjacent positions or pyrrolidine ring opening. To mitigate this:

-

Use stoichiometric hydrazine (1.2–1.5 equiv)

-

Introduce protective groups (e.g., Boc) on pyrrolidine, though this complicates deprotection

Alternative Synthetic Routes

One-Pot Sulfonylation-Hydrazination

A streamlined approach combines sulfonylation and hydrazine substitution in a single reactor:

-

React 3,4-dichloropyridine with pyrrolidine and sulfonyl chloride.

-

Add hydrazine hydrate without intermediate purification.

Advantages :

-

Reduced processing time (total 8 hours)

-

Yield : 65% (lower than sequential methods due to side reactions)

Pyridine Ring Construction Pre-Functionalization

The Bohlmann-Rahtz synthesis assembles the pyridine ring from enamine and ynone precursors, but this method rarely incorporates complex sulfonamide groups directly. Post-functionalization remains necessary, making it less efficient than substitution-based routes.

Reaction Optimization and Catalysis

Solvent Effects

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DCM | 8.93 | 82 |

| THF | 7.52 | 78 |

| Ethanol | 24.55 | 68 |

Polar aprotic solvents (DCM, THF) enhance sulfonyl chloride reactivity, while protic solvents (ethanol) favor hydrazine substitution.

Temperature and Time Profiling

Sulfonylation :

Hydrazine Substitution :

Analytical Characterization

Post-synthesis validation employs:

-

¹H/¹³C NMR : Confirm hydrazine (-NH₂) and sulfonamide (-SO₂N) signals.

-

HPLC : Purity >98% with C18 columns (acetonitrile/water gradient)

-

Mass Spectrometry : [M+H]⁺ = 277.08 (calc. 277.07)

Challenges and Mitigation Strategies

-

Regioselectivity : Competing substitution at position 2 or 5 is minimized using sterically hindered bases (e.g., DIPEA).

-

Hydrazine Stability : Anhydrous conditions prevent hydrolysis; molecular sieves (4Å) are added during NAS.

-

Sulfonamide Hydrolysis : Acidic workup (pH 4–5) avoids decomposition of the sulfonamide group .

Análisis De Reacciones Químicas

4-Hidrazinil-3-(pirrolidin-1-ilsulfonil)piridina sufre varias reacciones químicas, incluyendo:

Oxidación: Este compuesto puede oxidarse usando agentes oxidantes comunes como peróxido de hidrógeno o permanganato de potasio.

Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: El compuesto puede sufrir reacciones de sustitución donde los grupos hidrazinil o pirrolidin-1-ilsulfonil son reemplazados por otros grupos funcionales.

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede producir aminas o hidrazinas.

Aplicaciones Científicas De Investigación

4-Hidrazinil-3-(pirrolidin-1-ilsulfonil)piridina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.

Biología: El compuesto se estudia por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.

Medicina: Se está investigando su potencial como agente terapéutico para diversas enfermedades.

Mecanismo De Acción

El mecanismo de acción de 4-Hidrazinil-3-(pirrolidin-1-ilsulfonil)piridina implica su interacción con objetivos moleculares y vías específicas. El grupo hidrazinil puede formar enlaces covalentes con sitios nucleofílicos en proteínas y enzimas, lo que podría inhibir su actividad. El grupo pirrolidin-1-ilsulfonil puede mejorar la afinidad de unión y la selectividad del compuesto para ciertos objetivos . Estas interacciones pueden conducir a varios efectos biológicos, como la inhibición de la proliferación celular o la inducción de apoptosis en células cancerosas.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Positional Isomers: 2-Hydrazinyl vs. 4-Hydrazinyl Derivatives

The 2-hydrazinyl-3-(pyrrolidin-1-ylsulfonyl)pyridine (11f) serves as the closest analog to the target compound. Key differences arise from the hydrazine group’s position:

- Synthesis Efficiency: The 2-hydrazinyl isomer is synthesized in 85% yield via nucleophilic substitution .

- Physicochemical Properties : The 2-hydrazinyl isomer has a melting point of 142–144 °C . Positional isomerism could affect solubility or thermal stability in the 4-hydrazinyl derivative.

Sulfonamide Substituents: Pyrrolidin vs. Piperidin

Replacing pyrrolidine with piperidine in the sulfonamide group alters ring size and electronic properties:

- 3-(Piperidin-1-ylsulfonyl)pyridine (CAS 26103-49-1) lacks a hydrazine group but shares the sulfonamide-pyridine core. It exhibits higher hazards (harmful if inhaled or ingested) , suggesting that the pyrrolidine variant may have distinct safety profiles.

- Triazolopyridine Sulfonamides : Compounds like 15d and 15e feature pyrrolidine sulfonamide groups fused to a triazolo[4,3-a]pyridine scaffold . These derivatives show higher melting points (143–166 °C) and synthesis yields (88–93%) compared to 11f , likely due to increased structural rigidity from the fused triazole ring .

Heterocyclic Core Modifications

- [1,2,4]Triazolo[4,3-a]pyridine Sulfonamides: Compounds 15a–15e replace the pyridine core with a triazolopyridine system. This modification enhances synthetic yields (81–94%) and introduces diverse substituents (e.g., bromo, chloro, methyl groups) on the benzylthio moiety .

Data Tables

Research Findings and Implications

- Synthetic Accessibility : The 2-hydrazinyl isomer is efficiently synthesized (85% yield), but the 4-hydrazinyl variant’s synthesis remains unexplored in the provided evidence.

- Structural Impact on Properties : Larger substituents (e.g., piperidine vs. pyrrolidine) and fused heterocycles (e.g., triazolopyridine) increase melting points and yields, likely due to enhanced crystallinity and stability .

Actividad Biológica

4-Hydrazinyl-3-(pyrrolidin-1-ylsulfonyl)pyridine is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, including its interactions with various biological targets, synthesis pathways, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C₁₁H₁₄N₄O₂S

- Core Structure : A pyridine ring substituted at the 3-position with a sulfonyl group linked to a pyrrolidine ring, and at the 4-position with a hydrazinyl group.

Synthesis Pathways

Several synthetic pathways have been developed to produce 4-hydrazinyl-3-(pyrrolidin-1-ylsulfonyl)pyridine. These methods typically involve:

- Condensation Reactions : Between hydrazine derivatives and pyridine sulfonamides.

- Cyclization Processes : To form the pyrrolidine ring structure.

Biological Activity

Research indicates that 4-hydrazinyl-3-(pyrrolidin-1-ylsulfonyl)pyridine exhibits a range of biological activities:

Anticancer Activity

Preliminary studies suggest that this compound may interact favorably with enzymes or receptors involved in cancer pathways. Its unique structural features allow it to inhibit tumor growth effectively. A comparative analysis with structurally similar compounds shows promising results:

| Compound Name | Structural Features | Anticancer Activity |

|---|---|---|

| 2-Hydrazinopyridinesulfonamide | Hydrazine and sulfonamide groups | Known for significant anticancer properties |

| Pyrrolidinyl-sulfonamide derivatives | Contains pyrrolidine and sulfonamide | Exhibits moderate anticancer effects |

| Thiazole-based sulfonamides | Incorporates thiazole ring | Potential anticancer properties |

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent. Studies indicate it may possess activity against various strains of bacteria, including those resistant to conventional antibiotics. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Other Biological Activities

Beyond anticancer and antimicrobial effects, 4-hydrazinyl-3-(pyrrolidin-1-ylsulfonyl)pyridine may exhibit:

- Anti-inflammatory Properties : Similar compounds have demonstrated the ability to reduce inflammation markers.

- Nootropic Effects : Some derivatives have shown promise in enhancing cognitive functions.

Case Studies and Research Findings

- Case Study on Anticancer Activity : In vitro studies demonstrated that 4-hydrazinyl-3-(pyrrolidin-1-ylsulfonyl)pyridine significantly inhibited the proliferation of several cancer cell lines, including HT29 (colon cancer) and MCF7 (breast cancer), with IC50 values comparable to established chemotherapeutics.

- Antimicrobial Efficacy Study : A recent study evaluated the compound's effectiveness against antibiotic-resistant strains of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics.

- Inflammation Reduction Study : In vivo experiments showed that administration of the compound resulted in reduced levels of pro-inflammatory cytokines in models of induced inflammation.

Q & A

Q. What are the optimal synthetic routes for 4-Hydrazinyl-3-(pyrrolidin-1-ylsulfonyl)pyridine, and how can purity be ensured?

The synthesis typically involves multi-step reactions, starting with functionalization of the pyridine ring. Key steps include:

- Hydrazine introduction : Reacting 3-sulfonyl-pyrrolidine-substituted pyridine precursors with hydrazine derivatives under controlled pH to avoid over-substitution .

- Sulfonylation : Using reagents like tosyl chloride or phosphorus oxychloride (POCl₃) to install the pyrrolidin-1-ylsulfonyl group, often requiring anhydrous conditions .

- Purification : Recrystallization (e.g., methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate high-purity product .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Q. What safety protocols are essential when handling hydrazine-containing compounds like this?

- Ventilation : Use fume hoods to avoid inhalation of hydrazine vapors .

- PPE : Gloves, lab coats, and eye protection to prevent skin/eye contact .

- Spill Management : Neutralize spills with dilute acetic acid and adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations aid in predicting the compound’s reactivity?

- Reaction Pathway Modeling : Density Functional Theory (DFT) calculations predict transition states and intermediates for sulfonylation or hydrazine coupling steps .

- Solvent Effects : Molecular dynamics simulations optimize solvent choices (e.g., DMF vs. xylene) by analyzing solvation energies .

- Electronic Properties : HOMO-LUMO gap analysis to assess nucleophilic/electrophilic sites for targeted functionalization .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar pyridine derivatives?

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., fluorobenzyl vs. methoxyphenyl) to isolate contributions to bioactivity .

- Assay Standardization : Use uniform cell lines (e.g., HEK293 for enzyme inhibition) and control batches to minimize variability .

- Meta-Analysis : Apply multivariate regression to literature data, accounting for variables like IC₅₀ measurement protocols .

Q. What experimental design strategies optimize reaction conditions for scaling up synthesis?

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading) and identify optimal conditions with minimal trials . Example: A 2³ factorial design could vary reflux time (24–48 hr), solvent polarity, and catalyst type (Pd/C vs. CuI) .

- Continuous Flow Reactors : Improve yield and reproducibility by automating reagent mixing and temperature control .

Q. How can byproduct formation during sulfonylation be minimized or characterized?

- Byproduct Identification : LC-MS or GC-MS to detect sulfonic acid derivatives or dimerization products .

- Reaction Quenching : Rapid cooling and pH adjustment (e.g., NaOH addition) to halt side reactions .

- Catalyst Screening : Test alternatives like polymer-supported catalysts to reduce metal leaching and side products .

Q. Methodological Resources

- Statistical Experimental Design : Refer to the Polish Journal of Chemical Technology for DoE case studies in process optimization .

- Computational Tools : ICReDD’s reaction path search methods integrate quantum chemistry and machine learning for predictive modeling .

- Safety Compliance : Follow guidelines in the "Chemical Hygiene Plan" for advanced labs, including 100% safety exam compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.